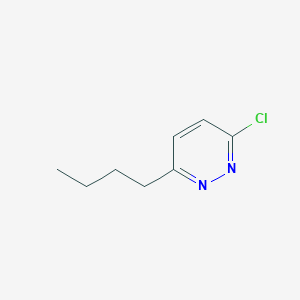

3-Butyl-6-chloropyridazine

Descripción

3-Butyl-6-chloropyridazine (C₈H₁₁ClN₄) is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a butyl group at position 2. For instance, the closely related compound 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine (C₈H₁₁ClN₄) was synthesized and crystallographically characterized by Ather et al. (2010) . Its asymmetric unit contains two independent molecules (A and B) with distinct conformations, evidenced by dihedral angles of 4.5(2)° and 11.98(16)° between the pyridazine ring and butyl side chain . The crystal structure is stabilized by N–H⋯N hydrogen bonds, forming a 2(8) ring motif, which may influence solubility and stability compared to non-hydrazine derivatives .

Commercial availability of 3-Butyl-6-chloropyridazine is restricted, as indicated by its "discontinued" status across multiple quantities (1g–500mg) in CymitQuimica’s catalog . This contrasts with more accessible analogs like 3-Chloro-6-hydrazinopyridazine (CAS 17284-97-8), which is actively used in synthesis .

Propiedades

IUPAC Name |

3-butyl-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-6-8(9)11-10-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYPGQOAHQMNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566624 | |

| Record name | 3-Butyl-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124438-76-2 | |

| Record name | 3-Butyl-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-chloropyridazine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridazine with butyl halides in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Butyl-6-chloropyridazine may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

3-Butyl-6-chloropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Aplicaciones Científicas De Investigación

3-Butyl-6-chloropyridazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Butyl-6-chloropyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-Butyl-6-chloropyridazine and related compounds:

Physicochemical and Reactivity Comparisons

- Lipophilicity and Bioavailability: The butyl group in 3-Butyl-6-chloropyridazine increases lipophilicity (predicted LogP ~2.5) compared to analogs like 3-Chloro-6-hydrazinopyridazine (LogP ~0.8) . This may enhance membrane permeability but reduce aqueous solubility.

- In contrast, chloromethyl or carboxamide substituents introduce electrophilic sites for nucleophilic substitution .

- Synthetic Accessibility: 3-Chloro-6-hydrazinopyridazine is synthesized via 16-hour coupling reactions at 20°C , whereas 3-Butyl-6-chloropyridazine’s discontinued status suggests challenges in scalable synthesis .

Research Implications and Gaps

- The hydrogen-bonded crystal structure of 3-Butyl-6-chloropyridazine derivatives offers a model for designing stable co-crystals .

- Limited commercial availability highlights the need for optimized synthetic routes to enable pharmacological studies.

- Comparative studies on substituent effects (e.g., butyl vs. cyclopentylidene) could elucidate structure-activity relationships in drug discovery .

Actividad Biológica

3-Butyl-6-chloropyridazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Research indicates that 3-butyl-6-chloropyridazine may interact with specific enzymes and receptors, potentially modulating their activity. The exact mechanisms are still under investigation, but preliminary studies suggest that it could influence several signaling pathways involved in cellular processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyridazine derivatives, including 3-butyl-6-chloropyridazine. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 3-Butyl-6-chloropyridazine | 32 |

| Control (Ampicillin) | 16 |

These findings suggest that the compound exhibits promising antibacterial properties that warrant further exploration.

Case Study 1: Anticancer Potential

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer potential of 3-butyl-6-chloropyridazine on various cancer cell lines. The compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value of 25 µM. The study highlighted its potential as a lead compound for developing new anticancer agents.

Case Study 2: Neurological Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival in vitro, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of 3-butyl-6-chloropyridazine. Preliminary data indicate low acute toxicity levels; however, comprehensive studies are necessary to evaluate chronic exposure effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.